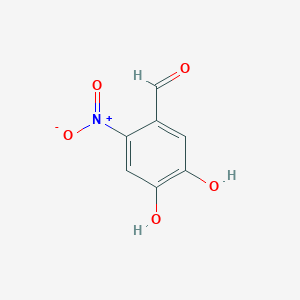

4,5-Dihydroxy-2-nitrobenzaldehyde

Description

Properties

IUPAC Name |

4,5-dihydroxy-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-3-4-1-6(10)7(11)2-5(4)8(12)13/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAAKNQPCGUCNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4,5-Dihydroxy-2-nitrobenzaldehyde

Abstract

4,5-Dihydroxy-2-nitrobenzaldehyde is a pivotal intermediate in organic synthesis, valued for its unique substitution pattern which includes vicinal hydroxyl groups, a nitro group, and an aldehyde functionality on a benzene ring. This specific arrangement of functional groups makes it a versatile precursor for the synthesis of various heterocyclic compounds and pharmaceutical agents.[1] For instance, it serves as a key reagent in the preparation of 5,6-diacetoxyindole, a stable precursor to eumelanin, and in the synthesis of 6-aminoisoproterenol, an impurity of the non-selective beta-adrenergic agonist, Isoproterenol.[1] This guide provides a comprehensive overview of a field-proven synthesis protocol, detailed characterization methodologies, and an exploration of the causality behind the experimental choices, designed to equip researchers with the knowledge to confidently synthesize and validate this important molecule.

Physicochemical Properties

This compound is a solid organic compound, typically appearing as a pale yellow to brownish solid.[1] Its structure is characterized by an electrophilic character due to the electron-withdrawing nitro group and the potential for extensive hydrogen bonding from the two hydroxyl groups.[1] These features govern its solubility, reactivity, and potential biological activity.

| Property | Value | Source |

| Molecular Formula | C₇H₅NO₅ | [2][3] |

| Molecular Weight | 183.12 g/mol | [2][3][4] |

| Appearance | Solid, Yellow solid | [1] |

| Melting Point | 202-205 °C | [2] |

| Boiling Point (Predicted) | 417.0 ± 45.0 °C | [2] |

| Density (Predicted) | 1.667 ± 0.06 g/cm³ | [2] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

| Synonyms | 2-Nitro-4,5-dihydroxybenzaldehyde, 3,4-Dihydroxy-6-nitrobenzaldehyde | [1][3] |

| CAS Number | 73635-75-3 | [1][3] |

Synthesis Pathway and Protocol

The synthesis of this compound can be achieved through the deprotection of a protected precursor. The following protocol details a reliable method starting from 5-chloromethoxy-4-hydroxy-2-nitrobenzaldehyde.

Reaction Scheme

The core of this synthesis involves the cleavage of a chloromethoxy ether protecting group under acidic conditions, facilitated by a Lewis acid.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a documented synthesis procedure.[4]

-

Reaction Setup: To a stirred, cooled (0°C) dispersion of 1.52 g (6.58 mmol) of 5-chloromethoxy-4-hydroxy-2-nitrobenzaldehyde and 1 g of aluminum chloride (AlCl₃) in 10 mL of dry dichloroethane, add 2.4 mL of dry pyridine.

-

Expert Insight: The reaction is initiated at 0°C to control the initial exothermic reaction upon addition of the Lewis acid and base. Dichloroethane is chosen as it is an inert solvent that is suitable for Friedel-Crafts type reactions. Both the glassware and solvents must be scrupulously dry, as AlCl₃ reacts violently with water, which would deactivate the catalyst.

-

-

Temperature Control: During the addition of pyridine, the reaction mixture must be protected from atmospheric moisture, and the internal temperature should be maintained below 35°C.

-

Expert Insight: Pyridine acts as a base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. Maintaining the temperature below 35°C prevents potential side reactions and decomposition of the starting material or product.

-

-

Reaction Progression: Once the addition is complete, raise the temperature to 47°C and maintain it for 18 hours.

-

Expert Insight: The elevated temperature provides the necessary activation energy for the cleavage of the chloromethoxy group. The 18-hour duration is empirically determined to ensure the reaction proceeds to completion.

-

-

Workup and Quenching: After 18 hours, cool the mixture and add 6N HCl, keeping the temperature between 30-35°C, until the mixture is acidic to Congo Red indicator paper.

-

Expert Insight: The addition of strong acid serves two purposes: it hydrolyzes the aluminum-complexed product to liberate the free hydroxyl groups and neutralizes any remaining pyridine. Congo Red indicator provides a clear visual cue for the appropriate acidic endpoint.

-

-

Extraction: Transfer the acidic solution to a separatory funnel and extract with diethyl ether. Combine the organic extracts.

-

Expert Insight: Diethyl ether is an effective solvent for extracting the desired organic product from the aqueous phase. Multiple extractions are recommended to maximize the recovery of the product.

-

-

Drying and Isolation: Dry the combined ether extracts over anhydrous sodium sulfate (Na₂SO₄). Filter the solution to remove the drying agent and remove the ether under reduced pressure.

-

Expert Insight: Anhydrous Na₂SO₄ is a neutral drying agent that efficiently removes residual water from the organic phase. Removal of the solvent under reduced pressure yields the crude product, which can be further purified if necessary, typically by recrystallization. The reported yield for this procedure is approximately 68%.[4]

-

Comprehensive Characterization

To confirm the identity, structure, and purity of the synthesized this compound, a suite of analytical techniques should be employed.

Caption: General workflow for the analytical characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for assessing the purity of the final compound.

-

Protocol:

-

System: An HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV-Vis detector is suitable.[5]

-

Mobile Phase: A typical mobile phase would be a gradient or isocratic mixture of acetonitrile and water, often with an acidic modifier like 0.1% formic acid to ensure sharp peak shapes for the phenolic protons.[5]

-

Detection: UV detection should be set at a wavelength where the compound exhibits strong absorbance, likely in the 260-280 nm range due to the aromatic system conjugated with the nitro and aldehyde groups.[6]

-

Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in the mobile phase or a compatible solvent like methanol.

-

Analysis: The purity is determined by the area percentage of the main peak in the resulting chromatogram.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

-

Protocol:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Sample Preparation: The solid sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[7]

-

Data Interpretation: The resulting spectrum is analyzed for characteristic absorption bands.

-

| Functional Group | Predicted Frequency (cm⁻¹) | Rationale |

| O-H Stretch (Phenolic) | 3200-3600 (broad) | The broadness is due to hydrogen bonding between the two hydroxyl groups. |

| Aromatic C-H Stretch | 3000-3100 | Characteristic of C-H bonds on the benzene ring.[7] |

| C=O Stretch (Aldehyde) | 1670-1700 | Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde. |

| N-O Stretch (Nitro) | 1550-1475 (asymmetric), 1365-1290 (symmetric) | Strong, characteristic absorptions confirming the presence of the nitro group.[8] |

| Aromatic C=C Bending | 1600-1400 | Multiple bands indicating the aromatic skeleton. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural elucidation by mapping the hydrogen and carbon skeleton of the molecule.

-

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent such as DMSO-d₆, which is effective for dissolving polar aromatic compounds and allows for the observation of exchangeable -OH protons.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.[5]

-

Data Acquisition: Acquire both ¹H and ¹³C NMR spectra.

-

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

| -CHO | 9.8 - 10.2 | 188 - 192 | The aldehyde proton is highly deshielded. The carbon is a characteristic downfield signal. |

| Ar-H (H-3) | 7.5 - 7.8 | 115 - 125 | This proton is ortho to the strongly electron-withdrawing aldehyde group. |

| Ar-H (H-6) | 7.2 - 7.5 | 118 - 128 | This proton is ortho to the electron-withdrawing nitro group. |

| -OH | 10.0 - 12.0 | - | The phenolic protons are acidic and their chemical shift can be broad and variable. |

| Ar-C (quaternary) | - | 120 - 165 | Multiple signals for the substituted aromatic carbons, including those attached to -CHO, -NO₂, and -OH groups. |

Note: Predicted values are based on standard substituent effects and data from similar compounds. Actual values may vary.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the synthesized compound.

-

Protocol:

-

Instrumentation: Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used. GC-MS may require derivatization (e.g., silylation) of the hydroxyl groups to increase volatility.[5]

-

Analysis: The primary goal is to identify the molecular ion peak.

-

Expected Exact Mass: 183.0168 Da.[3]

-

The mass spectrum should show a prominent ion corresponding to this mass ([M+H]⁺ in positive ESI mode or M⁺˙ in EI mode).

-

Safety and Handling

This compound should be handled with appropriate safety precautions. As with many nitroaromatic compounds, it may be harmful if inhaled, ingested, or absorbed through the skin.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

- 1. CAS 73635-75-3: Benzaldehyde, 4,5-dihydroxy-2-nitro- [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C7H5NO5 | CID 3782344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. orgchemboulder.com [orgchemboulder.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4,5-Dihydroxy-2-nitrobenzaldehyde

Prepared by: Gemini, Senior Application Scientist

Abstract

4,5-Dihydroxy-2-nitrobenzaldehyde is a pivotal organic compound, distinguished by its unique arrangement of electron-withdrawing and electron-donating functional groups on a benzene scaffold. This guide offers a comprehensive exploration of its core physicochemical properties, providing researchers, scientists, and drug development professionals with the technical data and methodological insights necessary for its effective application. We delve into the structural underpinnings of its properties, detailing its spectroscopic signature, solubility profile, and key safety considerations. The protocols herein are presented not merely as instructions, but as self-validating systems, grounded in established analytical principles to ensure both accuracy and reproducibility. This document serves as an authoritative resource, designed to facilitate advanced research and development where this compound is a critical intermediate, particularly in pharmaceutical synthesis.

Introduction: A Molecule of Strategic Importance

This compound, also known as 6-nitroprotocatechualdehyde, is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry. Its structure is characterized by a catechol (4,5-dihydroxy) moiety, an aldehyde group, and a nitro group positioned ortho to the aldehyde. This specific substitution pattern creates a molecule with a rich electronic landscape, making it a versatile precursor for the synthesis of more complex molecules.

The primary driver for its scientific and commercial interest lies in its role as a key intermediate in the synthesis of Entacapone.[1] Entacapone is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor, prescribed to manage symptoms of Parkinson's disease by extending the therapeutic effects of levodopa.[1] The efficacy and safety of such pharmaceuticals are inextricably linked to the purity and well-characterized nature of their synthetic intermediates. Therefore, a profound understanding of the physicochemical properties of this compound is not an academic exercise, but a prerequisite for robust process development, quality control, and regulatory compliance in the pharmaceutical industry.

This guide provides a foundational understanding of the molecule's identity, physical characteristics, and spectroscopic profile, supported by detailed, field-proven experimental protocols.

Chemical Identity and Core Physicochemical Properties

The identity and fundamental properties of a compound are the cornerstones of its scientific application. The tables below summarize the key identifiers and quantitative physicochemical data for this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [2] |

| CAS Number | 73635-75-3 | [3][4] |

| Molecular Formula | C₇H₅NO₅ | [2][3][4] |

| Molecular Weight | 183.12 g/mol | [2][4] |

| Canonical SMILES | C1=C(C(=CC(=C1O)O)--INVALID-LINK--[O-])C=O | [2] |

| InChIKey | SDAAKNQPCGUCNH-UHFFFAOYSA-N | [2] |

| Synonyms | 3,4-Dihydroxy-6-nitrobenzaldehyde, 2-Nitro-4,5-dihydroxybenzaldehyde, 6-Nitroprotocatechualdehyde |[2][3][4] |

Table 2: Core Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Pale yellow to dark brown solid | [3][4] |

| Melting Point | 202-205 °C | [4] |

| Boiling Point | 417.0 ± 45.0 °C (Predicted) | [4] |

| Density | 1.667 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 6.01 ± 0.24 (Predicted) | [4] |

| LogP | 0.5 (Computed) |[2] |

Structural Rationale for Observed Properties

The molecule's properties are a direct consequence of its functional groups:

-

High Melting Point: The two hydroxyl groups and the nitro group are capable of forming strong intermolecular hydrogen bonds, leading to a stable crystal lattice that requires significant thermal energy to disrupt.

-

Acidity (pKa): The phenolic hydroxyl groups are acidic. The presence of the strongly electron-withdrawing nitro group (-NO₂) ortho and para to the hydroxyl groups significantly stabilizes the corresponding phenoxide conjugate bases through resonance and inductive effects, thereby increasing the acidity (lowering the pKa) compared to unsubstituted phenols.

-

Solubility: The polar hydroxyl, nitro, and aldehyde groups allow for hydrogen bonding with polar solvents. However, the aromatic ring provides significant nonpolar character. Consequently, it exhibits limited solubility in water but is soluble in polar organic solvents like DMSO, methanol, and ethyl acetate.[3][4]

Caption: Relationship between functional groups and key physicochemical properties.

Spectroscopic and Spectrometric Characterization

A comprehensive spectroscopic analysis is essential for unequivocal structure confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy provides the most definitive confirmation of chemical structure by probing the magnetic environments of ¹H and ¹³C nuclei. In this compound, the electron-withdrawing effects of the nitro and aldehyde groups, and the electron-donating effects of the hydroxyl groups, create a distinct and predictable pattern of chemical shifts in the aromatic region.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

-

Aldehyde Proton (-CHO): A singlet expected at a highly deshielded position, typically ~10.0-10.4 ppm, due to the strong deshielding effect of the carbonyl group.

-

Aromatic Protons: Two singlets are expected in the aromatic region (7.0-8.5 ppm). The proton at C6 will be downfield due to the ortho-nitro group, while the proton at C3 will be relatively upfield.

-

Hydroxyl Protons (-OH): Two broad singlets, which may appear at different chemical shifts depending on concentration and hydrogen bonding. Their signals can be confirmed by D₂O exchange.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

-

Carbonyl Carbon (-CHO): Expected in the highly deshielded region of ~190-193 ppm.[4]

-

Aromatic Carbons: Six distinct signals are expected. Carbons attached to oxygen (C4, C5) will be shielded relative to other aromatic carbons but deshielded relative to benzene. The carbon attached to the nitro group (C2) will be significantly deshielded. Carbons C1, C3, and C6 will also have distinct chemical shifts. The typical range for aromatic carbons is 110-160 ppm.[4][5]

Trustworthiness - Self-Validating Protocol for NMR Analysis:

-

Sample Preparation: a. Accurately weigh 10-20 mg of the solid sample.[6][7] b. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[6] DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to slow the exchange of hydroxyl protons, allowing them to be observed. c. Filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[3] d. Cap the NMR tube securely and wipe the exterior clean.

-

Instrument Setup & Acquisition: a. Insert the sample into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. This step is critical for maintaining magnetic field stability during the experiment.[6] c. Shim the magnetic field to optimize its homogeneity, which is visually confirmed by achieving a sharp, symmetrical solvent peak shape. This maximizes spectral resolution.[6] d. Acquire a standard ¹H spectrum (typically 8-16 scans). e. Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a good signal-to-noise ratio.[7]

Infrared (IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is a rapid and reliable technique for identifying the presence of key functional groups. Each functional group in the molecule (O-H, C=O, N-O, C=C) absorbs infrared radiation at a characteristic frequency corresponding to its bond vibrational energy.

Expected IR Absorption Bands (KBr Pellet):

-

O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ is expected, characteristic of hydrogen-bonded hydroxyl groups.[8]

-

Aromatic C-H Stretch: Sharp peaks typically appear just above 3000 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde.

-

N-O Stretch (Nitro Group): Two strong bands are characteristic of the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹.

-

C=C Stretch (Aromatic): Several peaks of variable intensity in the 1450-1600 cm⁻¹ region.

Trustworthiness - Self-Validating Protocol for FT-IR Analysis (KBr Pellet Method):

-

Sample Preparation: a. Gently grind ~1-2 mg of the solid sample in a clean agate mortar and pestle.[9][10] b. Add ~150-200 mg of dry, IR-grade potassium bromide (KBr). KBr must be rigorously dried (e.g., in an oven at 110°C for several hours) to prevent broad water absorption bands around 3400 cm⁻¹ and 1640 cm⁻¹ from obscuring the spectrum.[11][12] c. Gently but thoroughly mix the sample and KBr until a homogenous, fine powder is obtained. The goal is to disperse the sample particles within the KBr matrix, not to grind the KBr itself.[9]

-

Pellet Formation & Analysis: a. Transfer the powder mixture to a pellet die. b. Place the die under a hydraulic press and apply 8-10 metric tons of pressure for 1-2 minutes. A brief application of a vacuum during pressing can help remove trapped air and improve pellet transparency.[9] c. Carefully remove the die and extract the thin, transparent (or translucent) pellet. Visual inspection for clarity is a key quality control step; a cloudy pellet indicates poor mixing or moisture.[1] d. Place the pellet in the spectrometer's sample holder. e. Acquire a background spectrum using an empty sample holder or a pure KBr pellet. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor. f. Acquire the sample spectrum and ratio it against the background.

UV-Visible Spectroscopy

Expertise & Causality: UV-Vis spectroscopy measures the electronic transitions within a molecule. The extended conjugated system of this compound, involving the aromatic ring, the aldehyde, and the nitro group, gives rise to characteristic absorption bands in the UV-Vis region. The hydroxyl groups act as auxochromes, typically causing a bathochromic (red) shift of the absorption maxima.

Expected Chromophores and λmax:

-

π → π Transitions:* Intense absorption bands are expected, likely in the 250-320 nm range, associated with electronic transitions within the highly conjugated nitro-aromatic system.[13]

-

n → π Transitions:* Weaker absorption bands may be observed at longer wavelengths (>320 nm), arising from the non-bonding electrons of the oxygen atoms in the aldehyde and nitro groups.[13] The exact position and intensity of these bands are sensitive to solvent polarity.[14]

Trustworthiness - Self-Validating Protocol for UV-Vis Analysis:

-

Sample Preparation: a. Prepare a stock solution by accurately weighing a small amount of the compound and dissolving it in a suitable UV-grade solvent (e.g., ethanol or methanol) in a volumetric flask. The solvent must be transparent in the wavelength range of interest. b. Prepare a series of dilutions from the stock solution to find a concentration that yields an absorbance in the optimal range of the spectrophotometer (typically 0.2-1.0 A.U.). This ensures adherence to the Beer-Lambert Law.[15]

-

Instrument Setup & Measurement: a. Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes for stable output. b. Select the desired wavelength range for scanning (e.g., 200-500 nm). c. Fill a matched pair of quartz cuvettes with the pure solvent. Place them in the reference and sample holders and run a baseline correction (autozero). This electronically subtracts the absorbance of the solvent and cuvette.[14] d. Replace the solvent in the sample cuvette with the sample solution. e. Run the scan to obtain the absorption spectrum (Absorbance vs. Wavelength). Record the wavelength(s) of maximum absorbance (λmax).

Caption: Logical workflow for the complete physicochemical characterization.

Safety and Handling

Authoritative grounding in safety protocols is non-negotiable when handling any chemical reagent.

Hazard Summary: this compound is classified as an irritant. Direct contact can cause irritation to the eyes, skin, and respiratory system. It may also cause sensitization by skin contact.[4]

Table 3: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Skin Sensitization | - | R43: May cause sensitization by skin contact |

| STOT-SE | 3 | H335: May cause respiratory irritation |

(STOT-SE: Specific Target Organ Toxicity - Single Exposure)

Recommended Handling Procedures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[4]

-

-

Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[4]

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[4]

-

Skin Contact: Wash off with soap and plenty of water.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Rinse mouth with water and consult a physician.

-

Conclusion

This guide has detailed the essential physicochemical properties of this compound, grounding the data in the context of its molecular structure. The interplay between its hydroxyl, nitro, and aldehyde functional groups dictates its melting point, solubility, acidity, and spectroscopic behavior. The provided protocols for characterization represent robust, self-validating methodologies that empower researchers to confirm the identity and purity of this critical synthetic intermediate. A thorough understanding and application of this knowledge are fundamental to leveraging this compound's full potential in pharmaceutical synthesis and other advanced scientific applications, ensuring both innovation and safety.

References

- 1. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

- 2. depts.washington.edu [depts.washington.edu]

- 3. sites.bu.edu [sites.bu.edu]

- 4. rsc.org [rsc.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. organomation.com [organomation.com]

- 8. rsc.org [rsc.org]

- 9. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 10. shimadzu.com [shimadzu.com]

- 11. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]

- 12. scienceijsar.com [scienceijsar.com]

- 13. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 14. ctech.repligen.com [ctech.repligen.com]

- 15. longdom.org [longdom.org]

spectroscopic data (NMR, IR, UV-Vis) of 4,5-dihydroxy-2-nitrobenzaldehyde

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,5-Dihydroxy-2-nitrobenzaldehyde

This guide provides a comprehensive technical overview of the spectroscopic characterization of this compound (CAS No. 73635-75-3), a valuable intermediate in medicinal chemistry and organic synthesis.[1] Intended for researchers, scientists, and drug development professionals, this document delves into the principles, experimental protocols, and expert interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy as applied to this molecule. The focus is on elucidating the relationship between the compound's structure and its unique spectral signature, providing a framework for its unambiguous identification and quality assessment.

Molecular Profile and Significance

This compound is an aromatic compound featuring a benzene ring substituted with an aldehyde (-CHO), a nitro group (-NO₂), and two hydroxyl (-OH) groups.[1] Its molecular formula is C₇H₅NO₅, and it has a molecular weight of 183.12 g/mol .[2] The strategic placement of these functional groups—particularly the electron-withdrawing nitro and aldehyde groups and the electron-donating hydroxyl groups—creates a unique electronic environment that governs its reactivity and spectroscopic properties. This compound serves as a key reagent in the synthesis of various biologically active molecules, including stable eumelanin precursors like 5,6-diacetoxyindole.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 73635-75-3 | [1][2][3] |

| Molecular Formula | C₇H₅NO₅ | [1][2] |

| Molecular Weight | 183.12 g/mol | [2][4] |

| Appearance | Pale yellow to brownish solid | [1] |

| Melting Point | 201-205 °C | [4][5] |

| IUPAC Name | This compound | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR provide definitive information about the number and connectivity of hydrogen and carbon atoms, respectively.

Rationale for Experimental Design

The choice of a deuterated solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is an ideal choice for this compound due to its excellent solubilizing power for polar, hydroxyl-containing aromatic compounds and its ability to facilitate the observation of exchangeable protons (phenolic -OH).[6] Tetramethylsilane (TMS) is used as the internal standard for referencing chemical shifts to 0 ppm.[6] A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is particularly important for resolving the closely spaced aromatic protons.

Standard Operating Protocol for NMR Data Acquisition

-

Sample Preparation : Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.[6]

-

Instrumentation : Utilize a 400 MHz NMR spectrometer for data acquisition.[6]

-

¹H NMR Acquisition :

-

Set the spectral width to approximately 16 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

Acquire 16-32 transients (scans) to ensure a good signal-to-noise ratio.[6]

-

-

¹³C NMR Acquisition :

-

Set the spectral width to approximately 240 ppm.

-

Employ a relaxation delay of 2 seconds.

-

Acquire a larger number of transients (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.[6]

-

-

Data Processing : Apply a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation to improve spectral appearance.[6] Phase and baseline correct the resulting spectra.

Predicted NMR Data and Interpretation

While a publicly available, experimentally verified spectrum for this specific molecule is not readily found, a highly accurate prediction of the ¹H and ¹³C NMR spectra can be made based on established substituent effects and data from analogous compounds.[7][8]

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.2 | Singlet (s) | 1H | -CHO | Aldehyde protons are highly deshielded and typically appear as singlets above 10 ppm. |

| ~10.0 | Broad Singlet (s) | 1H | C4-OH | Phenolic protons are exchangeable and often appear as broad signals. Intramolecular H-bonding may influence the shift. |

| ~9.5 | Broad Singlet (s) | 1H | C5-OH | The chemical shift of phenolic protons can vary based on concentration and hydrogen bonding. |

| ~7.6 | Singlet (s) | 1H | H-3 | This proton is ortho to the strongly electron-withdrawing nitro group, causing a significant downfield shift. |

| ~7.1 | Singlet (s) | 1H | H-6 | This proton is ortho to the C5-OH group and meta to the nitro group, resulting in a more upfield position compared to H-3. |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~191 | C=O | The aldehyde carbonyl carbon is characteristically found in this highly deshielded region.[7] |

| ~155 | C-5 | Aromatic carbon attached to an -OH group, shifted downfield. |

| ~148 | C-4 | Aromatic carbon attached to an -OH group. |

| ~140 | C-2 | Carbon bearing the nitro group is significantly deshielded. |

| ~128 | C-1 | Quaternary carbon attached to the aldehyde group. |

| ~118 | C-6 | Aromatic CH carbon. |

| ~115 | C-3 | Aromatic CH carbon, influenced by adjacent electron-withdrawing groups. |

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Rationale for Experimental Design

The Attenuated Total Reflectance (ATR) technique is a modern, preferred method for solid samples as it requires minimal sample preparation and is non-destructive. Alternatively, the traditional KBr pellet method can be used.[6] The key is to obtain a spectrum free from atmospheric interference (H₂O, CO₂) by recording a background spectrum immediately before the sample analysis.[9]

Standard Operating Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation : Ensure the FTIR spectrometer's ATR crystal (typically diamond or germanium) is clean.

-

Background Collection : Record a background spectrum of the empty ATR stage to be automatically subtracted from the sample spectrum.[6]

-

Sample Application : Place a small amount of solid this compound onto the ATR crystal. Apply consistent pressure using the built-in press to ensure good contact.[9]

-

Spectrum Acquisition : Collect the spectrum over the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to achieve an excellent signal-to-noise ratio.[6]

IR Spectrum Interpretation

The IR spectrum of this compound will be dominated by the characteristic absorptions of its hydroxyl, aldehyde, and nitro groups.

Table 4: Key IR Absorption Frequencies and Vibrational Assignments

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |

| 3500-3200 | Broad, Strong | O-H Stretch | The broadness is due to intermolecular hydrogen bonding between the phenolic hydroxyl groups.[9] |

| ~3100 | Medium | Aromatic C-H Stretch | Characteristic absorption for C-H bonds on the benzene ring.[9] |

| ~1700 | Strong | C=O Stretch (Aldehyde) | A strong, sharp peak typical for the carbonyl group of an aromatic aldehyde. |

| ~1610, ~1580, ~1470 | Medium-Strong | C=C Stretch (Aromatic) | Multiple bands indicating the vibrations of the benzene ring. |

| ~1530 & ~1350 | Strong | Asymmetric & Symmetric NO₂ Stretch | These two strong absorptions are the hallmark of a nitro group.[9] |

| ~1250 | Strong | C-O Stretch (Phenolic) | Stretching vibration of the bond between the aromatic ring and the hydroxyl oxygen. |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of a conjugated π-system (the benzene ring) and chromophoric groups (-CHO, -NO₂, -OH) makes this compound an excellent candidate for this analysis.

Rationale for Experimental Design

Methanol or ethanol are suitable solvents for UV-Vis analysis of polar aromatic compounds.[6] The analysis requires preparing a dilute solution to ensure the absorbance falls within the linear range of the spectrophotometer (ideally 0.1-1.0).[6] A quartz cuvette is necessary for measurements below 340 nm.

Standard Operating Protocol for UV-Vis Data Acquisition

-

Solution Preparation : Prepare a stock solution of the compound in methanol (e.g., 1 mg/mL). Further dilute this stock solution to obtain a final concentration with a maximum absorbance below 1.0.[6]

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Baseline Correction : Record a baseline spectrum using a cuvette filled with pure methanol to correct for solvent absorbance.[6]

-

Sample Measurement : Record the absorbance spectrum of the sample solution from approximately 200 to 600 nm.[6]

UV-Vis Spectrum Interpretation

The UV-Vis spectrum of nitrobenzaldehyde isomers is typically characterized by multiple absorption bands corresponding to different electronic transitions.[10][11]

Table 5: Expected UV-Vis Absorption Maxima (λₘₐₓ) and Transitions

| Approx. λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition Type | Rationale |

| ~350 | Weak (ε ≈ 100 M⁻¹cm⁻¹) | n → π | This transition involves the excitation of a non-bonding electron from the oxygen atoms of the nitro or aldehyde group to an anti-bonding π orbital.[10][11] |

| ~300 | Medium (ε ≈ 1000 M⁻¹cm⁻¹) | π → π | This absorption band is dominated by electronic excitations within the aromatic benzene ring.[10][11] |

| ~250 | Strong (ε ≈ 10,000 M⁻¹cm⁻¹) | π → π (Charge Transfer) | A strong absorption resulting from electronic transitions involving the entire conjugated system, including the nitro and benzene groups.[10][11] The hydroxyl groups act as auxochromes, potentially causing a bathochromic (red) shift of this band. |

Integrated Spectroscopic Workflow

The comprehensive characterization of this compound relies on the synergistic use of multiple spectroscopic techniques. The workflow ensures a self-validating system for structural confirmation and purity assessment.

Caption: Integrated workflow for the spectroscopic characterization of the target compound.

Conclusion

The spectroscopic profile of this compound is a direct reflection of its molecular architecture. NMR spectroscopy provides the definitive map of its carbon-hydrogen framework, IR spectroscopy confirms the presence and nature of its key functional groups, and UV-Vis spectroscopy reveals the characteristics of its conjugated electronic system. By following the robust protocols and interpretive guidelines presented in this document, researchers can confidently identify and characterize this important chemical entity, ensuring the integrity and reliability of their scientific endeavors.

References

- 1. CAS 73635-75-3: Benzaldehyde, 4,5-dihydroxy-2-nitro- [cymitquimica.com]

- 2. This compound | C7H5NO5 | CID 3782344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 73635-75-3|this compound|BLD Pharm [bldpharm.com]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

An In-Depth Technical Guide to 4,5-Dihydroxy-2-nitrobenzaldehyde (CAS 73635-75-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-Dihydroxy-2-nitrobenzaldehyde (CAS 73635-75-3), a key chemical intermediate with significant applications in the synthesis of bioactive molecules and complex organic compounds. This document details its physicochemical properties, spectroscopic data, and critical applications, with a particular focus on its role as a precursor in the synthesis of eumelanin-related compounds. Furthermore, this guide presents a detailed, field-proven experimental protocol for a key synthetic transformation, discusses the underlying reaction mechanisms, and provides a curated list of reliable suppliers.

Introduction: A Versatile Building Block

This compound is a highly functionalized aromatic aldehyde. Its structure, featuring a catechol (1,2-dihydroxybenzene) moiety, a nitro group, and an aldehyde function, makes it a reactive and versatile precursor for a range of chemical syntheses. The electron-withdrawing nature of the nitro and aldehyde groups activates the aromatic ring, while the catechol hydroxyls and the aldehyde provide multiple sites for chemical modification.

This unique combination of functional groups has led to its primary application as a key intermediate in the synthesis of 5,6-dihydroxyindole derivatives, which are the fundamental building blocks of eumelanin, the primary pigment responsible for brown and black coloration in mammals.[1][2][3] Understanding the properties and reactivity of this compound is therefore crucial for researchers in fields ranging from medicinal chemistry and materials science to the development of cosmetics and biocompatible polymers.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 73635-75-3 | [4][5][6] |

| IUPAC Name | This compound | [7] |

| Synonyms | 3,4-Dihydroxy-6-nitrobenzaldehyde, 2-Nitro-4,5-dihydroxybenzaldehyde | [4] |

| Molecular Formula | C₇H₅NO₅ | [4] |

| Molecular Weight | 183.12 g/mol | [7] |

| Appearance | Pale yellow to dark yellow or brown crystalline solid/powder | [4] |

| Melting Point | 202-205 °C | [5][6] |

| Boiling Point | 417.0 ± 45.0 °C (Predicted) | [5][6] |

| Density | 1.667 ± 0.06 g/cm³ (Predicted) | [6] |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and chloroform. Limited solubility in water. | [4] |

| pKa | 6.01 ± 0.24 (Predicted) | [6] |

Spectroscopic Data Interpretation

Spectroscopic data is essential for the verification of the identity and purity of this compound.

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (typically downfield, around 10 ppm), and the aromatic protons. The exact chemical shifts and coupling patterns will depend on the solvent used.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the carbonyl carbon of the aldehyde, the aromatic carbons (with those attached to oxygen and the nitro group showing characteristic shifts), and the carbons of the dihydroxy-substituted ring.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the hydroxyl (O-H) stretching (broad), the carbonyl (C=O) stretching of the aldehyde, and the N-O stretching of the nitro group.[7]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Key Applications and Synthesis Pathways

The primary utility of this compound lies in its role as a precursor for the synthesis of 5,6-dihydroxyindole and its derivatives, most notably 5,6-diacetoxyindole, a stable eumelanin precursor.[1][8]

Role in Eumelanin Synthesis

Eumelanin is a complex biopolymer derived from the oxidative polymerization of 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[2][8] These dihydroxyindoles are highly susceptible to oxidation, making their direct handling and storage challenging. Consequently, more stable, protected derivatives like 5,6-diacetoxyindole are often synthesized for research and commercial applications, such as in hair coloring and materials science.

The synthetic pathway from this compound to 5,6-dihydroxyindole typically involves a Henry reaction (nitroaldol condensation) with nitromethane to form a nitrostyrene derivative, followed by a reductive cyclization. The resulting 5,6-dihydroxyindole can then be acetylated to yield the more stable 5,6-diacetoxyindole.

Caption: Synthetic pathway from this compound to Eumelanin.

Synthesis of Isoproterenol Impurity

This compound is also utilized in the preparation of 6-aminoisoproterenol, an impurity of the non-selective β-adrenergic agonist, Isoproterenol. This application is significant for pharmaceutical quality control and reference standard preparation.

Experimental Protocol: Synthesis of 5,6-Diacetoxyindole

This section provides a detailed, two-step protocol for the synthesis of 5,6-diacetoxyindole from this compound, based on established chemical principles for the individual reaction types.

Step 1: Reductive Cyclization to 5,6-Dihydroxyindole

This step involves the conversion of a dinitrostyrene intermediate (formed in situ or pre-synthesized) to 5,6-dihydroxyindole. A common method for this transformation is catalytic hydrogenation.[9]

Materials:

-

4,5-Dihydroxy-2,β-dinitrostyrene (derived from this compound)

-

Palladium on carbon (Pd/C, 10%)

-

Ethanol or a similar polar solvent

-

Hydrogen gas source

-

Reaction vessel suitable for hydrogenation

Procedure:

-

Dissolve 4,5-dihydroxy-2,β-dinitrostyrene in a suitable solvent (e.g., ethanol) in a hydrogenation vessel.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas to the desired pressure.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude 5,6-dihydroxyindole. Due to its instability, it is often used directly in the next step without extensive purification.

Step 2: Acetylation to 5,6-Diacetoxyindole

The crude 5,6-dihydroxyindole is then acetylated to form the more stable 5,6-diacetoxyindole.[10][11][12]

Materials:

-

Crude 5,6-dihydroxyindole from Step 1

-

Acetic anhydride

-

A base catalyst (e.g., pyridine or sodium acetate)[10]

-

An appropriate solvent (e.g., dichloromethane or ethyl acetate)

-

Aqueous workup solutions (e.g., saturated sodium bicarbonate, brine)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve the crude 5,6-dihydroxyindole in a suitable solvent under an inert atmosphere.

-

Add the base catalyst to the solution.

-

Cool the mixture in an ice bath and slowly add acetic anhydride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 5,6-diacetoxyindole.

Caption: Experimental workflow for the synthesis of 5,6-Diacetoxyindole.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust.

-

Skin Contact: Avoid contact with skin. In case of contact, wash thoroughly with soap and water.

-

Eye Contact: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

-

Storage: Store in a cool, dry place away from incompatible materials.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Suppliers

This compound is available from a number of chemical suppliers. When sourcing this compound, it is important to consider purity, availability, and the supplier's reputation. A partial list of suppliers includes:

It is recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound before use.

Conclusion

This compound (CAS 73635-75-3) is a valuable and versatile chemical intermediate, particularly for researchers and professionals involved in the synthesis of melanin precursors and other complex organic molecules. Its unique trifunctional structure provides a platform for a variety of chemical transformations. A thorough understanding of its properties, synthetic applications, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

- 1. Synthesis and physiological implications of melanic pigments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. CAS 73635-75-3: Benzaldehyde, 4,5-dihydroxy-2-nitro- [cymitquimica.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chembk.com [chembk.com]

- 7. This compound | C7H5NO5 | CID 3782344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Melanin - Wikipedia [en.wikipedia.org]

- 9. CA1232911A - Process for preparing 5,6-dihydroxyindole - Google Patents [patents.google.com]

- 10. EP0682014B1 - Method of producing 5,6-dihydroxyindole derivatives from dopa - Google Patents [patents.google.com]

- 11. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Theoretical and Computational Guide to 4,5-Dihydroxy-2-nitrobenzaldehyde: From Molecular Structure to Potential Applications

Abstract

4,5-dihydroxy-2-nitrobenzaldehyde is a substituted aromatic aldehyde of significant interest due to its role as a versatile chemical intermediate.[1] Its structural analogues are pivotal in pharmaceutical synthesis, such as the use of 3-Nitro-4,5-dihydroxybenzaldehyde in the production of Entacapone, a drug for treating Parkinson's disease.[2] This underscores the importance of understanding the fundamental physicochemical properties of this molecular class. This technical guide provides a comprehensive exploration of this compound through the lens of modern computational chemistry. We will detail the theoretical framework and step-by-step protocols for investigating its structural, spectroscopic, electronic, and non-linear optical (NLO) properties. By bridging theoretical calculations with available experimental data, this document serves as a robust resource for researchers, scientists, and drug development professionals seeking to leverage computational tools for molecular design and characterization.

The Computational Foundation: A Methodological Framework

The predictive power of computational chemistry hinges on the selection of an appropriate theoretical model. For organic molecules like this compound, which feature a delicate interplay of π-conjugation, electron-donating and -withdrawing groups, and potential for intramolecular hydrogen bonding, Density Functional Theory (DFT) offers an optimal balance of computational efficiency and accuracy.[3]

The Choice of Method: DFT/B3LYP

Our entire theoretical investigation is grounded in the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic exchange effects than pure DFT methods, crucial for systems with varied electron densities. It is a well-validated and widely used functional for calculating the properties of organic molecules, demonstrating excellent agreement with experimental results for vibrational frequencies and molecular geometries.

The Basis Set: 6-311++G(d,p)

The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of 6-311++G(d,p) is deliberate and critical for obtaining high-quality results for this specific molecule:

-

6-311G : A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, allowing for greater flexibility in modeling the electron distribution compared to smaller basis sets.

-

++ : These two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are essential for accurately describing species with lone pairs, hydrogen bonds, and the "soft" electron clouds of anions, all of which are relevant to the hydroxyl and nitro groups.

-

(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow the orbitals to change shape and "polarize" in the presence of other atoms, which is indispensable for correctly modeling bonding environments and intermolecular interactions.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a robust theoretical model for a comprehensive and reliable analysis.

Core Computational Workflow

All theoretical investigations follow a validated, multi-step protocol to ensure the scientific integrity of the results. The process begins with finding the molecule's most stable conformation and confirming it, before proceeding to calculate its various properties.

References

crystal structure analysis of 4,5-dihydroxy-2-nitrobenzaldehyde

An In-depth Technical Guide to the Crystal Structure Analysis of 4,5-dihydroxy-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of this compound

This compound is an aromatic compound characterized by a benzaldehyde core with two hydroxyl (-OH) groups and a nitro (-NO₂) group substituent.[2][3] The relative positioning of these functional groups imparts a unique electronic and steric profile, making it a molecule of interest for several reasons:

-

Pharmaceutical Research: The presence of hydroxyl and nitro groups suggests potential applications in drug design. These groups can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and binding to biological targets.[4][5]

-

Materials Science: The potential for extensive hydrogen bonding networks and π-π stacking interactions makes this molecule a candidate for the design of novel organic materials with specific optical or electronic properties.[6]

-

Organic Synthesis: The aldehyde, hydroxyl, and nitro functionalities serve as versatile handles for further chemical modifications, making it a valuable building block in organic synthesis.[1]

Understanding the three-dimensional arrangement of atoms in the solid state is paramount to harnessing the full potential of this molecule. Crystal structure analysis provides precise information on molecular conformation, bond lengths, bond angles, and intermolecular interactions, which collectively govern the macroscopic properties of the material.[7][8]

Synthesis and Purification of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the nitration of a protected dihydroxybenzaldehyde derivative, followed by deprotection.[9][10]

Synthetic Protocol

A plausible synthetic route is outlined below:

-

Protection of the Hydroxyl Groups: The starting material, 3,4-dihydroxybenzaldehyde, is first protected to prevent unwanted side reactions during nitration. A common protecting group is the methoxymethyl (MOM) ether.

-

Nitration: The protected compound is then subjected to nitration using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.[11][12] The directing effects of the substituents will favor the introduction of the nitro group at the 2-position.

-

Deprotection: The protecting groups are subsequently removed under acidic conditions to yield the desired this compound.[9]

Purification

The crude product is typically purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[13][14] Purity is assessed by techniques like High-Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC), and melting point determination.[15] Spectroscopic methods, including ¹H NMR, ¹³C NMR, and FT-IR, are used to confirm the chemical structure.

Single Crystal Growth: The Gateway to Diffraction

Obtaining high-quality single crystals is often the most challenging yet critical step in crystal structure analysis.[4][16] The ideal crystal for single-crystal X-ray diffraction should be well-formed, free of defects, and of an appropriate size (typically 0.1-0.3 mm in each dimension).[4]

Solvent Selection

The choice of solvent is crucial for successful crystallization.[17] A systematic screening of solvents with varying polarities is recommended. For this compound, solvents such as ethanol, methanol, acetone, ethyl acetate, and their mixtures with water or hexane should be explored.

Crystallization Techniques

Several techniques can be employed to grow single crystals:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.[14][17]

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool down to room temperature slowly. Further cooling in a refrigerator or cryostat can promote crystallization.[18]

-

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent.[19] Crystals form at the interface of the two solvents.

The following diagram illustrates the general workflow for crystallization:

Figure 1: A generalized workflow for the crystallization of an organic compound.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a crystalline solid at atomic resolution.[7][16]

The Experimental Workflow

The process involves several key steps:[8][16]

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to various orientations. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Data Processing: The raw diffraction data are processed to correct for experimental factors and to determine the unit cell parameters and space group of the crystal.

-

Structure Solution: The processed data are used to generate an initial model of the crystal structure. This is often achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial model is refined against the experimental data to improve the accuracy of the atomic positions, thermal parameters, and other structural details.

The following diagram illustrates the single-crystal X-ray diffraction workflow:

Figure 2: The workflow for single-crystal X-ray diffraction analysis.

Hypothetical Crystallographic Data

Based on the molecular structure of this compound, we can anticipate the following hypothetical crystallographic data.

| Parameter | Hypothetical Value |

| Chemical Formula | C₇H₅NO₅ |

| Formula Weight | 183.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 12.0 |

| c (Å) | 8.5 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 735 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.65 |

| R-factor (%) | < 5 |

Analysis of the Crystal Structure

A thorough analysis of the refined crystal structure would provide invaluable insights into the molecular and supramolecular features of this compound.

Molecular Geometry

The analysis would begin with an examination of the intramolecular geometry, including bond lengths and angles.

| Bond/Angle | Expected Value (Å or °) |

| C-C (aromatic) | 1.37 - 1.40 |

| C-N | 1.45 - 1.48 |

| N-O | 1.22 - 1.25 |

| C-O (hydroxyl) | 1.35 - 1.38 |

| C-C (aldehyde) | 1.47 - 1.50 |

| C=O (aldehyde) | 1.20 - 1.23 |

| C-C-C (aromatic) | 118 - 122 |

| O-N-O | ~125 |

Of particular interest would be the planarity of the molecule. The presence of an intramolecular hydrogen bond between one of the hydroxyl groups and the nitro group is highly probable, which would enforce a more planar conformation.[1]

Intermolecular Interactions and Crystal Packing

The crystal packing is dictated by a network of intermolecular interactions. For this compound, the following interactions are expected to play a significant role:

-

Hydrogen Bonding: The two hydroxyl groups are strong hydrogen bond donors, while the oxygen atoms of the nitro and aldehyde groups, as well as the other hydroxyl group, can act as acceptors. An extensive network of intermolecular hydrogen bonds is anticipated, likely forming sheets or chains of molecules.

-

π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.

-

Other Weak Interactions: C-H···O interactions may also contribute to the overall packing arrangement.

The following diagram illustrates a hypothetical network of intermolecular interactions:

Figure 3: A schematic representation of potential intermolecular interactions.

Conclusion and Future Perspectives

The provides a foundational understanding of its solid-state properties. The detailed structural information obtained from single-crystal X-ray diffraction can be used to:

-

Rationalize Physicochemical Properties: Correlate the observed crystal packing with properties such as melting point, solubility, and stability.

-

Guide Drug Design: Inform the design of new drug candidates by providing insights into potential binding modes and intermolecular interactions.

-

Develop New Materials: Aid in the design of novel organic materials with tailored properties by understanding and manipulating the supramolecular assembly.

Further studies could explore the potential for polymorphism and co-crystallization to modulate the properties of this versatile compound.

References

- 1. Buy 4-Hydroxy-2-nitrobenzaldehyde | 90151-04-5 [smolecule.com]

- 2. CAS 73635-75-3: Benzaldehyde, 4,5-dihydroxy-2-nitro- [cymitquimica.com]

- 3. This compound | C7H5NO5 | CID 3782344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 6. researchgate.net [researchgate.net]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. prepchem.com [prepchem.com]

- 10. Synthesis routes of this compound [benchchem.com]

- 11. sarchemlabs.com [sarchemlabs.com]

- 12. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 13. science.uct.ac.za [science.uct.ac.za]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. chembk.com [chembk.com]

- 16. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 17. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 18. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 19. unifr.ch [unifr.ch]

An In-depth Technical Guide to the Electrophilic Character and Reactivity of 4,5-Dihydroxy-2-nitrobenzaldehyde

Abstract

4,5-Dihydroxy-2-nitrobenzaldehyde, also known as 6-nitroprotocatechualdehyde, is a highly functionalized aromatic aldehyde of significant interest to researchers in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a potent electron-withdrawing nitro group positioned ortho to the aldehyde, alongside two electron-donating hydroxyl groups on the catechol ring, establishes a complex electronic landscape. This guide provides a comprehensive analysis of the molecule's pronounced electrophilic character, delves into the causality behind its reactivity, and presents field-proven insights into its synthetic applications. We will explore the delicate interplay between inductive and resonance effects, steric considerations, and intramolecular interactions that govern its behavior as both an electrophile at the carbonyl carbon and a nuanced substrate for aromatic ring transformations.

Molecular Profile and Physicochemical Characteristics

This compound is a crystalline solid whose utility is fundamentally derived from the specific arrangement of its functional groups.[1] Understanding its basic properties is the first step in harnessing its synthetic potential.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅NO₅ | [1][2] |

| Molar Mass | 183.12 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Nitro-4,5-dihydroxybenzaldehyde, 6-Nitroprotocatechualdehyde | [1][2] |

| Appearance | Pale yellow to brownish solid | [1] |

| Melting Point | 201-205 °C | [3][4] |

| Solubility | Soluble in many organic solvents; limited solubility in water. | [1] |

The molecule's structure is paramount to its reactivity. The spatial relationship between the aldehyde, the ortho-nitro group, and the meta/para-hydroxyl groups dictates its electronic distribution and steric accessibility.

Caption: Structure of this compound.

The Electrophilic Landscape: A Tale of Competing Effects

The reactivity of this compound is a direct consequence of the electronic tug-of-war between its substituent groups. This creates two primary electrophilic sites: the aldehyde's carbonyl carbon and the aromatic ring itself.

Activation of the Carbonyl Group: The Dominant Electrophilic Center

The single most influential feature of this molecule is the nitro group at the C2 (ortho) position . The nitro group is a powerful electron-withdrawing group, acting through both the inductive effect (-I) and the resonance effect (-R).[5][6]

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bonds.

-

Resonance Effect (-R): The nitro group actively delocalizes electron density from the ring into itself, as depicted in the resonance structures below.

This intense electron withdrawal is transmitted to the attached aldehyde group. It significantly depletes electron density from the carbonyl carbon, inducing a much larger partial positive charge (δ+) compared to unsubstituted benzaldehyde.[7] This heightened electrophilicity makes the carbonyl carbon an exceptionally favorable target for nucleophilic attack.[5][7]

While the hydroxyl groups at C4 and C5 are electron-donating (+R effect), their ability to counteract the influence of the ortho-nitro group on the carbonyl carbon is limited. The ortho relationship provides the most direct and powerful electronic influence. However, the ortho position of the nitro group also introduces significant steric hindrance around the aldehyde, which can impede the approach of bulky nucleophiles, a critical consideration in reaction design.[6]

Caption: Resonance showing electron withdrawal by the nitro group.

The Aromatic Ring: A Modulated Nucleophile

The electrophilic character of the aromatic ring itself is more complex. While the nitro group strongly deactivates the ring towards electrophilic aromatic substitution (EAS), the two hydroxyl groups are powerful activating, ortho-, para-directing groups.[8]

-

Deactivation: The -NO₂ group makes the ring electron-poor and less likely to be attacked by external electrophiles.

-

Activation: The -OH groups donate lone-pair electron density into the ring, increasing its nucleophilicity.[8]

The net effect is a ring that is deactivated overall compared to phenol or catechol, but with specific positions (C3 and C6) that are significantly more electron-rich than others due to the directing effects of the hydroxyl groups. Therefore, any EAS reactions would be expected to occur at these positions, provided a sufficiently powerful electrophile is used.

Reactivity Profile and Synthetic Applications

The dual electrophilic nature of this compound makes it a versatile synthetic intermediate.

Nucleophilic Addition: The Primary Reaction Pathway

Given the highly electrophilic carbonyl carbon, the predominant reaction is nucleophilic addition. This pathway is central to its use as a building block.

Caption: General workflow for nucleophilic addition reactions.

This reactivity is exploited in various transformations, including:

-

Condensation Reactions: With amines to form Schiff bases (imines), or with active methylene compounds in Knoevenagel or similar condensations.

-

Reductions: The aldehyde can be selectively reduced to an alcohol using mild reducing agents like sodium borohydride.

-

Organometallic Additions: Grignard or organolithium reagents can add to the carbonyl to form secondary alcohols.

A practical application includes its use as a reagent in the synthesis of 5,6-diacetoxyindole, demonstrating its utility in constructing complex heterocyclic systems.[1]

Reactions of Peripheral Functional Groups

Beyond the aldehyde, the other functional groups can be selectively targeted:

-

Hydroxyl Groups: These can be alkylated to form ethers or acylated to form esters. Selective protection of one hydroxyl group over the other can be challenging but is achievable by controlling reaction conditions, leveraging the slight difference in acidity between the two phenolic protons.[9]

-

Nitro Group: The nitro group can be reduced to an amine, typically using catalytic hydrogenation (e.g., H₂, Pd/C) or dissolving metals (e.g., Sn, HCl). This transformation is key for introducing a nucleophilic amino group, opening up a vast array of subsequent synthetic possibilities.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from established literature and illustrates a reliable method for the preparation of the title compound.[4] The procedure involves the deprotection of a chloromethoxy ether under Lewis acid catalysis.

Rationale

The starting material, 5-chloromethoxy-4-hydroxy-2-nitrobenzaldehyde, contains a protecting group on one of the hydroxyl functions. Aluminum trichloride (AlCl₃) is a strong Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the C-O bond. Pyridine acts as a base to control the acidity of the reaction medium. The final acidic workup fully hydrolyzes any remaining intermediates and protonates the phenoxide to yield the desired diol.

Step-by-Step Methodology

-

Reaction Setup: To a stirred, cooled (0 °C) dispersion of 5-chloromethoxy-4-hydroxy-2-nitrobenzaldehyde (1.52 g, 6.58 mmol) and anhydrous aluminum trichloride (1.0 g) in dry dichloroethane (10 ml), add dry pyridine (2.4 ml) dropwise. The reaction must be protected from atmospheric moisture.

-

Temperature Control: During the addition of pyridine, maintain the internal temperature below 35 °C.

-

Reaction: Once the addition is complete, raise the temperature to 47 °C and maintain for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Quenching: Cool the reaction mixture to 30-35 °C. Carefully add 6N HCl until the mixture is acidic (test with Congo Red indicator paper).

-

Extraction: Transfer the acidic solution to a separatory funnel and extract with diethyl ether (3 x 20 ml).

-

Drying and Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent under reduced pressure.

-

Purification: The resulting solid crude product (0.82 g, 68% yield) can be further purified by recrystallization if necessary. The expected melting point is 201-202 °C.[4]

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound presents a fascinating case study in physical organic chemistry with profound practical implications. The dominant electrophilic character of its carbonyl carbon, engineered by the powerful ortho-nitro group, makes it a highly reactive and valuable substrate for nucleophilic addition reactions. Simultaneously, the electronically complex aromatic ring, influenced by both activating and deactivating groups, offers further opportunities for synthetic diversification. For researchers and drug development professionals, a thorough understanding of this interplay between electronic effects, steric hindrance, and the reactivity of peripheral functional groups is essential for leveraging this molecule's full potential as a versatile intermediate in the synthesis of high-value compounds.

References

- 1. CAS 73635-75-3: Benzaldehyde, 4,5-dihydroxy-2-nitro- [cymitquimica.com]

- 2. This compound | C7H5NO5 | CID 3782344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. homework.study.com [homework.study.com]

- 8. quora.com [quora.com]

- 9. mdpi.com [mdpi.com]

The Therapeutic Potential of Dihydroxy-nitrobenzaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Dihydroxy-nitrobenzaldehyde derivatives represent a compelling class of phenolic compounds with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of their therapeutic potential, focusing on their antioxidant, anticancer, antimicrobial, and anti-inflammatory properties, as well as their potent enzyme-inhibiting capabilities. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific knowledge, presents detailed experimental protocols, and offers insights into the structure-activity relationships that govern the efficacy of these versatile molecules. Through a comprehensive analysis of their mechanisms of action and supporting in-vitro and in-vivo data, this guide aims to accelerate the translation of dihydroxy-nitrobenzaldehyde derivatives from promising scaffolds to clinically relevant therapeutic agents.

Introduction: The Chemical Versatility and Biological Promise of Dihydroxy-nitrobenzaldehyde Derivatives

Dihydroxy-nitrobenzaldehyde derivatives are aromatic compounds characterized by a benzaldehyde core substituted with two hydroxyl (-OH) groups and a nitro (-NO2) group. This unique combination of electron-donating hydroxyl groups and an electron-withdrawing nitro group on an aromatic ring imparts a distinct electronic character, rendering these molecules highly reactive and capable of engaging in a multitude of biological interactions.[1][2] The aldehyde functionality further serves as a versatile handle for synthetic modifications, allowing for the generation of diverse libraries of derivatives, such as Schiff bases and hydrazones, with a wide spectrum of pharmacological profiles.[3][4]

The strategic placement of these functional groups is paramount to their biological activity, influencing their antioxidant capacity, their ability to inhibit key enzymes, and their potential to modulate cellular signaling pathways involved in various disease states. This guide will systematically dissect the multifaceted biological activities of these compounds, providing a robust foundation for their further exploration in drug discovery programs.

Synthesis of Dihydroxy-nitrobenzaldehyde Derivatives: A Representative Protocol